4-Tert-butoxy-2-(cyclohexyloxy)phenol
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Overview
Description
4-Tert-butoxy-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 It is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-(cyclohexyloxy)phenol typically involves the following steps:
Condensation Reaction: Phenol is first subjected to condensation with epoxy cyclohexane. This step forms an intermediate compound.
Alkylation: The intermediate compound is then alkylated using tert-butyl chloride in the presence of a catalyst such as ferric chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Phenol and epoxy cyclohexane are prepared in large quantities.
Reaction Optimization: The condensation and alkylation reactions are optimized for maximum efficiency, often using continuous flow reactors to maintain consistent reaction conditions.
Purification: The final product is purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-Tert-butoxy-2-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Another phenolic compound with similar antioxidant properties.
4-Tert-butylphenol: Lacks the cyclohexyloxy group but shares the tert-butyl group.
Cyclohexylphenol: Contains the cyclohexyloxy group but lacks the tert-butoxy group.
Uniqueness
4-Tert-butoxy-2-(cyclohexyloxy)phenol is unique due to the presence of both tert-butoxy and cyclohexyloxy groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-13-9-10-14(17)15(11-13)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
InChI Key |
SWIKRGBZMZLIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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